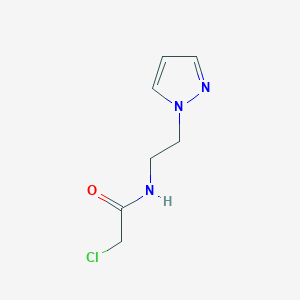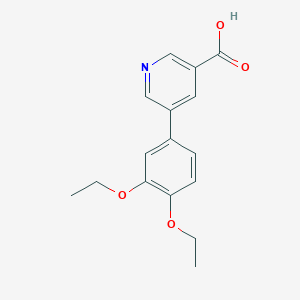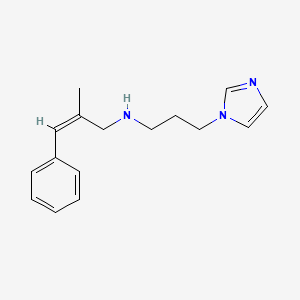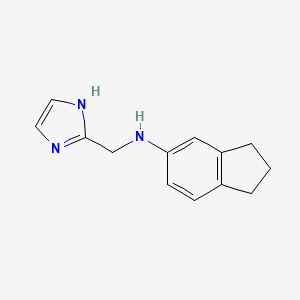
N-(3-chlorophenyl)-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-iodobenzamide, commonly known as CIIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CIIB belongs to the class of benzamides and has a molecular formula of C13H8ClIN2O.
科学研究应用
CIIB has been extensively studied for its potential applications in various fields. One of the significant applications of CIIB is in the field of cancer research. CIIB has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has been found to be a potent inhibitor of tubulin polymerization, which is essential for cell division. This property of CIIB makes it a potential candidate for the development of anti-cancer drugs.
CIIB has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein, which are the hallmarks of these diseases. This property of CIIB makes it a potential candidate for the development of drugs for the treatment of these diseases.
作用机制
The mechanism of action of CIIB is not fully understood. However, it has been found to inhibit tubulin polymerization, which is essential for cell division. This property of CIIB makes it a potential candidate for the development of anti-cancer drugs. CIIB has also been found to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein, which are the hallmarks of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
CIIB has been found to have several biochemical and physiological effects. It has been found to inhibit tubulin polymerization, which is essential for cell division. This property of CIIB makes it a potential candidate for the development of anti-cancer drugs. CIIB has also been found to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein, which are the hallmarks of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using CIIB in lab experiments include its high purity and high yield synthesis method, its potential applications in cancer and neurodegenerative disease research, and its ability to inhibit tubulin polymerization and protein aggregation. The limitations of using CIIB in lab experiments include its high cost and limited availability.
未来方向
There are several future directions for the research on CIIB. One of the significant areas of research is the development of anti-cancer drugs based on CIIB. Further studies are needed to understand the mechanism of action of CIIB and its potential applications in cancer treatment. Another area of research is the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease based on CIIB. Further studies are needed to understand the mechanism of action of CIIB and its potential applications in the treatment of these diseases. Additionally, the synthesis method of CIIB can be optimized further to reduce the cost and increase the availability of this compound for research purposes.
Conclusion:
In conclusion, CIIB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of CIIB involves the reaction between 3-chloroaniline and 2-iodobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane (DCM). CIIB has potential applications in cancer and neurodegenerative disease research, and its ability to inhibit tubulin polymerization and protein aggregation makes it a potential candidate for the development of drugs for the treatment of these diseases. Further studies are needed to understand the mechanism of action of CIIB and its potential applications in various fields.
合成方法
The synthesis of CIIB involves the reaction between 3-chloroaniline and 2-iodobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane (DCM). The resulting product is then purified using column chromatography to obtain pure CIIB. This method has been optimized to yield high purity and high yield of CIIB.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClINO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUIWDKLASTZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-iodobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7588246.png)

![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)
![2-[2-Methoxyethyl(oxolane-2-carbonyl)amino]acetic acid](/img/structure/B7588265.png)
![Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate](/img/structure/B7588268.png)

![3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)

![3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)

![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)
![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
